4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzothiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole structures.
Pyrrole derivatives: Compounds featuring the pyrrole ring.
Uniqueness
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combined benzothiazole and pyrrole structures, which confer distinct chemical and biological properties. This dual-ring system is not commonly found in other compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C14H15N3O2S/c15-13-12(10(19)8-17(13)6-3-7-18)14-16-9-4-1-2-5-11(9)20-14/h1-2,4-5,15,18-19H,3,6-8H2 |
InChI Key |
CTIRFKMWBWGHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCCO)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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